Cas no 1702154-18-4 (4-Bromo-3-chloro-2-fluorobenzyl alcohol)
4-Bromo-3-chloro-2-fluorobenzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-chloro-2-fluorobenzyl alcohol
- (4-Bromo-3-chloro-2-fluorophenyl)methanol
- CTC15418
- 1702154-18-4
- EN300-5104139
- E93377
- MFCD28142598
- CS-0194389
-
- MDL: MFCD28142598
- Inchi: 1S/C7H5BrClFO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3H2
- InChI Key: JTFPQRGHKZBNFG-UHFFFAOYSA-N
- SMILES: BrC1C=CC(CO)=C(C=1Cl)F
Computed Properties
- Exact Mass: 237.91963g/mol
- Monoisotopic Mass: 237.91963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 20.2
4-Bromo-3-chloro-2-fluorobenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC57076-250mg |
4-Bromo-3-chloro-2-fluorobenzyl alcohol |
1702154-18-4 | 95% | 250mg |
£40.00 | 2025-02-21 | |
| Apollo Scientific | PC57076-1g |
4-Bromo-3-chloro-2-fluorobenzyl alcohol |
1702154-18-4 | 95% | 1g |
£76.00 | 2025-02-21 | |
| Apollo Scientific | PC57076-5g |
4-Bromo-3-chloro-2-fluorobenzyl alcohol |
1702154-18-4 | 95% | 5g |
£232.00 | 2025-02-21 | |
| Enamine | EN300-5104139-0.05g |
(4-bromo-3-chloro-2-fluorophenyl)methanol |
1702154-18-4 | 95.0% | 0.05g |
$149.0 | 2025-03-15 | |
| Enamine | EN300-5104139-0.1g |
(4-bromo-3-chloro-2-fluorophenyl)methanol |
1702154-18-4 | 95.0% | 0.1g |
$221.0 | 2025-03-15 | |
| Enamine | EN300-5104139-0.25g |
(4-bromo-3-chloro-2-fluorophenyl)methanol |
1702154-18-4 | 95.0% | 0.25g |
$315.0 | 2025-03-15 | |
| Enamine | EN300-5104139-0.5g |
(4-bromo-3-chloro-2-fluorophenyl)methanol |
1702154-18-4 | 95.0% | 0.5g |
$501.0 | 2025-03-15 | |
| Enamine | EN300-5104139-1.0g |
(4-bromo-3-chloro-2-fluorophenyl)methanol |
1702154-18-4 | 95.0% | 1.0g |
$642.0 | 2025-03-15 | |
| Enamine | EN300-5104139-2.5g |
(4-bromo-3-chloro-2-fluorophenyl)methanol |
1702154-18-4 | 95.0% | 2.5g |
$1260.0 | 2025-03-15 | |
| Enamine | EN300-5104139-5.0g |
(4-bromo-3-chloro-2-fluorophenyl)methanol |
1702154-18-4 | 95.0% | 5.0g |
$1862.0 | 2025-03-15 |
4-Bromo-3-chloro-2-fluorobenzyl alcohol Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 4-Bromo-3-chloro-2-fluorobenzyl alcohol
Comprehensive Overview of 4-Bromo-3-chloro-2-fluorobenzyl alcohol (CAS No. 1702154-18-4): Properties, Applications, and Industry Insights
4-Bromo-3-chloro-2-fluorobenzyl alcohol (CAS No. 1702154-18-4) is a halogenated benzyl alcohol derivative with significant relevance in pharmaceutical and agrochemical research. This compound, characterized by its multifunctional halogen substitutions, serves as a versatile intermediate in synthetic chemistry. Its molecular structure, featuring bromine, chlorine, and fluorine atoms, enables selective reactivity, making it valuable for constructing complex molecules. Researchers increasingly focus on such halogenated building blocks due to their role in drug discovery, particularly in modulating bioavailability and metabolic stability.
The growing demand for fluorinated compounds in medicinal chemistry has spotlighted 4-Bromo-3-chloro-2-fluorobenzyl alcohol as a key candidate. Fluorination, a trending topic in AI-driven drug design, enhances lipophilicity and membrane permeability—critical factors addressed in recent PubMed and Google Scholar queries. This aligns with industry searches for "fluorobenzyl alcohol applications" and "halogenated intermediates in APIs." The compound’s CAS No. 1702154-18-4 is frequently cross-referenced in patents related to kinase inhibitors and antiviral agents, reflecting its commercial importance.
From a synthetic perspective, 4-Bromo-3-chloro-2-fluorobenzyl alcohol offers unique regioselectivity in cross-coupling reactions, a hotspot in organocatalysis research. Its benzyl alcohol moiety facilitates oxidation to aldehydes or carboxylic acids, while halogen atoms enable Buchwald-Hartwig amination or Suzuki-Miyaura coupling—popular techniques in green chemistry discussions. Laboratories optimizing high-throughput synthesis often prioritize such substrates to streamline small-molecule libraries.
Environmental and regulatory considerations further drive interest in this compound. With the EPA and REACH emphasizing safer halogen usage, 4-Bromo-3-chloro-2-fluorobenzyl alcohol is studied for its degradation pathways and eco-friendly derivatization. These aspects resonate with searches like "sustainable halogenated compounds" and "benzylic alcohol stability." Analytical methods such as HPLC-MS and NMR are routinely employed to validate its purity, a concern highlighted in GMP manufacturing forums.
In material science, this compound’s electron-withdrawing halogens contribute to organic electronic materials, linking to trending keywords like "OLED intermediates" and "conductive polymers." Its crystalline properties are investigated for co-crystal engineering, a technique gaining traction in API formulation.
To conclude, 4-Bromo-3-chloro-2-fluorobenzyl alcohol (CAS No. 1702154-18-4) exemplifies the intersection of structural diversity and functional utility in modern chemistry. Its applications span life sciences, materials engineering, and sustainable synthesis, addressing both academic inquiries and industrial needs. As computational chemistry tools evolve, this compound’s role in fragment-based drug discovery and cheminformatics is poised to expand further.
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